tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
Overview
Description
tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate: is a complex organic compound featuring a tert-butyl ester, a brominated benzimidazole moiety, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For the brominated version, 5-bromo-o-phenylenediamine is used.
Azepane Ring Formation: The azepane ring can be introduced via nucleophilic substitution reactions, where a suitable azepane precursor reacts with the benzimidazole derivative.
Esterification: The final step involves esterification to introduce the tert-butyl ester group. This can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Substituted Benzimidazoles: Depending on the nucleophile, various substituted benzimidazoles can be formed.
Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound’s benzimidazole core is known for its biological activity. Benzimidazole derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The brominated version may exhibit enhanced biological properties due to the presence of the bromine atom, which can influence the compound’s interaction with biological targets.
Industry
In the pharmaceutical industry, this compound can be used as a precursor for drug development. Its structural features make it a candidate for designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action for compounds containing the benzimidazole core typically involves interaction with biological macromolecules such as proteins and nucleic acids. The bromine atom can enhance binding affinity through halogen bonding, while the azepane ring may influence the compound’s pharmacokinetic properties.
Molecular Targets and Pathways
Enzymes: Benzimidazole derivatives can inhibit enzymes like kinases and polymerases.
Receptors: These compounds may act on various receptors, modulating their activity.
DNA/RNA: Interaction with nucleic acids can lead to inhibition of replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5-nitrobenzimidazole share the benzimidazole core but differ in their substituents.
Azepane Derivatives: Compounds such as azepane-1-carboxylate esters have similar ring structures but lack the benzimidazole moiety.
Uniqueness
tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate is unique due to the combination of its functional groups. The presence of the bromine atom, benzimidazole core, and azepane ring in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-(5-bromobenzimidazol-1-yl)azepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2/c1-18(2,3)24-17(23)21-9-4-5-14(8-10-21)22-12-20-15-11-13(19)6-7-16(15)22/h6-7,11-12,14H,4-5,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZVVDRAUXIYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N2C=NC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.